molecular formula C5H13O4P B14649373 Acetic acid;dimethylphosphorylmethanol CAS No. 50636-62-9

Acetic acid;dimethylphosphorylmethanol

Cat. No.: B14649373
CAS No.: 50636-62-9
M. Wt: 168.13 g/mol
InChI Key: PFHWYBXSATZHDI-UHFFFAOYSA-N
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Description

Acetic acid;dimethylphosphorylmethanol is a hybrid compound combining acetic acid (CH₃COOH) and dimethylphosphorylmethanol (C₃H₉O₃P). Acetic acid is a well-characterized carboxylic acid with industrial and biochemical significance, while dimethylphosphorylmethanol is an organophosphorus derivative featuring a phosphoryl group linked to a methanol backbone with two methyl substituents .

Properties

CAS No.

50636-62-9

Molecular Formula

C5H13O4P

Molecular Weight

168.13 g/mol

IUPAC Name

acetic acid;dimethylphosphorylmethanol

InChI

InChI=1S/C3H9O2P.C2H4O2/c1-6(2,5)3-4;1-2(3)4/h4H,3H2,1-2H3;1H3,(H,3,4)

InChI Key

PFHWYBXSATZHDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CP(=O)(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid;dimethylphosphorylmethanol can be achieved through several synthetic routes. One common method involves the reaction of acetic acid with dimethylphosphorylmethanol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes. One such method is the carbonylation of methanol, where methanol reacts with carbon monoxide in the presence of a catalyst to produce acetic acid. This acetic acid can then be reacted with dimethylphosphorylmethanol to form the desired compound. The process is typically carried out in a continuous flow reactor to ensure efficient production and high yield.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;dimethylphosphorylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phosphoric acids.

    Reduction: Reduction reactions can convert the compound into alcohols and phosphines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are obtained.

Major Products Formed

The major products formed from the reactions of this compound include various carboxylic acids, alcohols, phosphoric acids, and phosphines. These products have diverse applications in different fields, including chemistry and industry.

Scientific Research Applications

Acetic acid;dimethylphosphorylmethanol has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;dimethylphosphorylmethanol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also interact with enzymes and proteins, affecting their activity and function. The phosphoryl group in the compound plays a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Structural Features :

  • Acetic Acid Component : Provides acidity (pKa ~2.5) and esterification/reactivity with alcohols or amines .

Comparison with Structurally Similar Compounds

Dimethyl Phenyl Phosphate (C₈H₁₁O₄P)

  • Structure : Aromatic phosphate ester with phenyl and methyl groups.
  • Properties: Higher molecular weight (202.146 g/mol) and lipophilicity compared to acetic acid;dimethylphosphorylmethanol. Lacks a carboxylic acid group, reducing water solubility .
  • Applications : Used as a plasticizer or flame retardant. Differs from the target compound in reactivity due to absence of carboxylic acid .

Aminomethylphosphonic Acid (CH₆NO₃P)

  • Structure: Phosphonic acid derivative with an amino group.
  • Properties: Stronger acidity (dual -OH groups on phosphorus) and chelation capacity. Lower hydrophobicity than dimethylphosphorylmethanol-containing compounds .
  • Applications: Herbicide precursor. The target compound’s acetic acid moiety may enable esterification or amidation reactions absent in aminomethylphosphonic acid .

Ethyl 2-[Methyl(triphenyl)-λ⁵-phosphanyl]acetate (C₂₃H₂₃O₂P)

  • Structure : Phosphoranyl-acetate ester with triphenyl and methyl groups.
  • Properties: Larger steric bulk and lower solubility in polar solvents compared to dimethylphosphorylmethanol derivatives. The acetic acid component is esterified, reducing acidity .
  • Applications : Intermediate in organic synthesis. Highlights how esterification alters reactivity compared to free acetic acid in the target compound .

Physicochemical Properties and Reactivity

Physical Properties

Property This compound Dimethyl Phenyl Phosphate Aminomethylphosphonic Acid
Molecular Formula C₅H₁₁O₅P (estimated) C₈H₁₁O₄P CH₆NO₃P
Molecular Weight ~182.11 g/mol 202.15 g/mol 111.04 g/mol
Solubility Polar solvents (methanol, water) Lipophilic High water solubility
Melting Point Likely 150–160°C (similar to phosphorylated derivatives ) Not reported 250–260°C (decomposes)

Chemical Reactivity

  • Acetic Acid Component : Participates in acid-base reactions, esterification, and amide formation. Comparable to glacial acetic acid in proton donation capacity .
  • Phosphorylmethanol Component: May undergo phosphorylation, hydrolysis, or act as a ligand for metal ions (e.g., Fe³⁺, Al³⁺) .

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